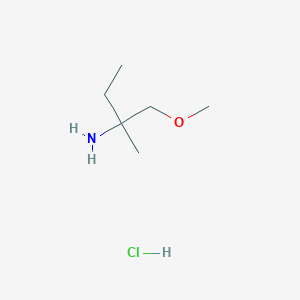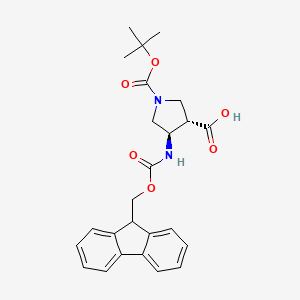
(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid is a complex organic compound that is often used in peptide synthesis. It contains both a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps:
Protection of the amino group: The amino group is first protected using the tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced by reacting the Boc-protected amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like sodium carbonate.
Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring, often using a cyclization agent such as triphosgene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
化学反应分析
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Boc and Fmoc groups. This is typically done using acids like trifluoroacetic acid for Boc deprotection and bases like piperidine for Fmoc deprotection.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Trifluoroacetic acid: Used for Boc deprotection.
Piperidine: Used for Fmoc deprotection.
Bases like triethylamine and sodium carbonate: Used during the protection steps.
Major Products Formed
Deprotected amino acids: After deprotection, the major products are the free amino acids which can be further used in peptide synthesis.
科学研究应用
Chemistry
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its dual protecting groups which allow for selective deprotection and sequential addition of amino acids.
Biology
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering.
Medicine
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: It is used in the production of synthetic peptides for various industrial applications including enzyme inhibitors and diagnostic reagents.
作用机制
The compound acts primarily as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino groups from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the amino groups are exposed at the right stages of the synthesis.
属性
IUPAC Name |
(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLYIHNKUJSBA-FPOVZHCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
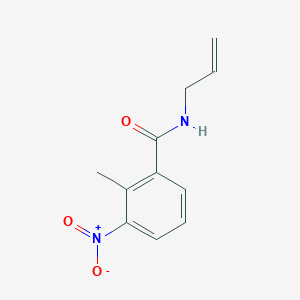
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
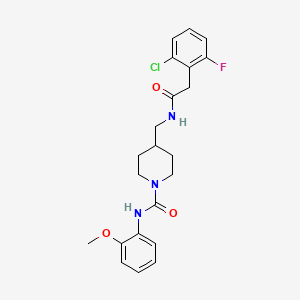
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)
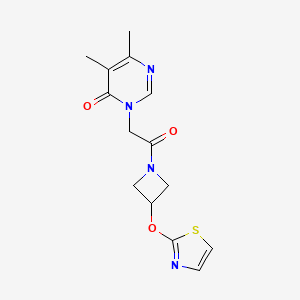
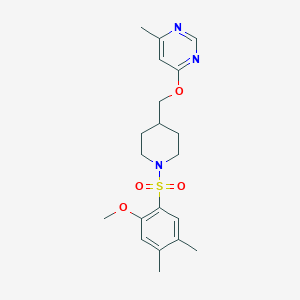
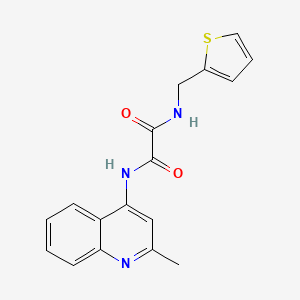
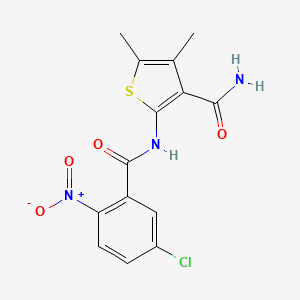
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)
